molecular formula C17H17N5O B12631300 2-Phenyl-7-(piperidin-1-yl)pyrimido[4,5-d]pyrimidin-4(1H)-one CAS No. 918663-12-4

2-Phenyl-7-(piperidin-1-yl)pyrimido[4,5-d]pyrimidin-4(1H)-one

Cat. No.: B12631300
CAS No.: 918663-12-4
M. Wt: 307.35 g/mol
InChI Key: GLCRZGHAAOUCQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenyl-7-(piperidin-1-yl)pyrimido[4,5-d]pyrimidin-4(1H)-one is a bicyclic compound that belongs to the class of pyrimido[4,5-d]pyrimidines. These compounds are characterized by two fused pyrimidine rings, which are six-membered rings containing nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-7-(piperidin-1-yl)pyrimido[4,5-d]pyrimidin-4(1H)-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminopyrimidine with a suitable aldehyde or ketone, followed by cyclization to form the pyrimido[4,5-d]pyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-7-(piperidin-1-yl)pyrimido[4,5-d]pyrimidin-4(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

2-Phenyl-7-(piperidin-1-yl)pyrimido[4,5-d]pyrimidin-4(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Phenyl-7-(piperidin-1-yl)pyrimido[4,5-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or enzymes involved in cell signaling pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenyl-7-(piperidin-1-yl)pyrimido[4,5-d]pyrimidin-4(1H)-one is unique due to its specific substitution pattern and the presence of the piperidin-1-yl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

918663-12-4

Molecular Formula

C17H17N5O

Molecular Weight

307.35 g/mol

IUPAC Name

7-phenyl-2-piperidin-1-yl-6H-pyrimido[4,5-d]pyrimidin-5-one

InChI

InChI=1S/C17H17N5O/c23-16-13-11-18-17(22-9-5-2-6-10-22)21-15(13)19-14(20-16)12-7-3-1-4-8-12/h1,3-4,7-8,11H,2,5-6,9-10H2,(H,18,19,20,21,23)

InChI Key

GLCRZGHAAOUCQV-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC=C3C(=O)NC(=NC3=N2)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.